1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one
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Overview
Description
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its unique structure, which includes a hydroxyl group, a methylphenyl group, and a phenyl group attached to a pyridinone ring
Preparation Methods
The synthesis of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with hydroxylamine hydrochloride to yield the desired pyridinone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be compared with similar compounds such as:
2-Hydroxy-4-phenylpyridine: Lacks the methylphenyl group, resulting in different reactivity and applications.
4-Hydroxy-2-phenylpyridine: Lacks the methylphenyl group and has a different substitution pattern on the pyridine ring.
6-Phenyl-2-pyridinol: Lacks the methylphenyl group and has a hydroxyl group at a different position
Properties
CAS No. |
71637-93-9 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)18-12-16(20)11-17(19(18)21)14-5-3-2-4-6-14/h2-12,21H,1H3 |
InChI Key |
IGBIJQWZKURLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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